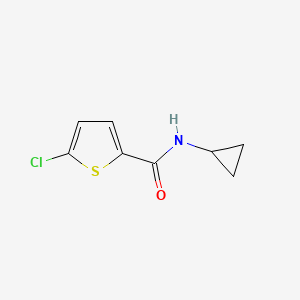
N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide, also known as MPHP, is a novel psychoactive substance that has gained popularity in recent years. MPHP belongs to the class of synthetic cathinones, which are structurally related to the natural stimulant cathinone found in the khat plant. MPHP has been shown to have a potent stimulant effect on the central nervous system, and it has been the subject of scientific research in recent years.
Mécanisme D'action
N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in a potent stimulant effect on the central nervous system, leading to increased alertness, energy, and euphoria. N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide has also been shown to have an affinity for the sigma-1 receptor, which may be involved in its psychoactive effects.
Biochemical and Physiological Effects
N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide has been shown to have a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, leading to potential cardiovascular and thermoregulatory problems. N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide has also been shown to cause neurotoxicity in animal studies, leading to potential long-term neurological damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide has been used in laboratory experiments to investigate its effects on the central nervous system and its potential as a new psychoactive substance. Its relatively simple synthesis method and potent stimulant effects make it a useful tool for researchers. However, its potential for abuse and neurotoxicity limit its usefulness in laboratory settings.
Orientations Futures
There are a number of future directions for research on N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide. One area of interest is its potential as a treatment for various neurological disorders, such as attention deficit hyperactivity disorder (ADHD) and depression. Another area of interest is its potential for abuse and addiction, and the development of strategies to prevent its use. Further research is also needed to investigate its long-term neurological effects and potential for neurotoxicity.
Méthodes De Synthèse
The synthesis of N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide involves the reaction of pyrrolidine with 4-pyridinemethanamine, followed by the addition of 2-phenylacetyl chloride and N-methylmorpholine. The resulting compound is then purified using chromatography to obtain pure N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide. The synthesis of N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide has been the subject of scientific research due to its potential as a new psychoactive substance. Researchers have studied the effects of N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide on the central nervous system and its potential as a treatment for various neurological disorders. N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide has also been used in animal studies to investigate its mechanism of action and potential for abuse.
Propriétés
IUPAC Name |
N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-22(15-17-9-11-21-12-10-17)20(25)18-8-5-13-23(18)19(24)14-16-6-3-2-4-7-16/h2-4,6-7,9-12,18H,5,8,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUNASDLWUKCDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)C(=O)C2CCCN2C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B7533404.png)
![N,N-dimethyl-2-[5-methyl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenoxy]acetamide](/img/structure/B7533407.png)


![2-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-methylacetamide](/img/structure/B7533457.png)
![N,3,5-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B7533458.png)
![4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7533464.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-3-pyridin-4-ylpropanamide](/img/structure/B7533470.png)
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B7533479.png)
![2-acetamido-N-[(1-benzylpiperidin-4-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B7533481.png)
![3-[(6,8-dichloroquinazolin-4-yl)oxymethyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7533483.png)
![N-[1-(2-methylpropyl)piperidin-4-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7533489.png)

![N-(2-cyanoethyl)-2-[3-(2,3-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7533506.png)